5-(4-(Dimethylamino)phenyl)pyridin-2-amine
CAS No.: 503536-77-4
Cat. No.: VC3820822
Molecular Formula: C13H15N3
Molecular Weight: 213.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 503536-77-4 |
|---|---|
| Molecular Formula | C13H15N3 |
| Molecular Weight | 213.28 g/mol |
| IUPAC Name | 5-[4-(dimethylamino)phenyl]pyridin-2-amine |
| Standard InChI | InChI=1S/C13H15N3/c1-16(2)12-6-3-10(4-7-12)11-5-8-13(14)15-9-11/h3-9H,1-2H3,(H2,14,15) |
| Standard InChI Key | GQQZKJLMUQSQFK-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=C(C=C1)C2=CN=C(C=C2)N |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)C2=CN=C(C=C2)N |
Introduction
Chemical Structure and Physicochemical Characteristics
The compound’s structure consists of a pyridine core with two functional groups:
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Amino group (-NH) at the 2-position, which confers basicity and hydrogen-bonding capability.
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4-(Dimethylamino)phenyl group at the 5-position, introducing electron-donating dimethylamino substituents that enhance π-conjugation and solubility in polar solvents .
Spectroscopic and Computational Data
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NMR: Signals for aromatic protons appear between δ 6.5–8.5 ppm, while the dimethylamino group resonates as a singlet near δ 3.0 ppm .
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UV-Vis: Absorption maxima in the range of 280–320 nm, attributed to π→π* transitions in the aromatic systems .
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LogP: Predicted logP values range from 1.5 to 2.5, indicating moderate lipophilicity suitable for drug-like molecules .
Crystallographic Insights
Single-crystal X-ray diffraction studies of structurally related compounds (e.g., 2-(4-(dimethylamino)phenyl)-10-methylacridin-9(10H)-one) reveal planar aromatic systems with dihedral angles of ~20° between the pyridine and phenyl rings, optimizing π-stacking interactions .
Synthetic Routes and Optimization
Key Synthetic Strategies
The compound is typically synthesized via Suzuki-Miyaura coupling or Buchwald-Hartwig amination, leveraging palladium catalysts to couple halogenated pyridines with aryl boronic acids or amines . A representative route involves:
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Halogenation: 5-Bromo-2-aminopyridine is prepared as the core intermediate.
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Cross-Coupling: Reaction with 4-(dimethylamino)phenylboronic acid under Pd(PPh) catalysis in toluene/ethanol .
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Purification: Column chromatography (silica gel, CHCl/MeOH) yields the final product with >95% purity .
Yield and Scalability
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Optimal Conditions: Yields of 60–75% are achieved at 80–100°C with 5 mol% Pd catalyst .
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Challenges: Competing side reactions (e.g., dehalogenation) require careful control of temperature and stoichiometry .
| Compound | Target | (nM) | Cell Line (GI, nM) |
|---|---|---|---|
| 78 | CDK4 | 1 | MV4-11: 23 |
| 47 | CDK6 | 14 | O. volvulus: 100% at 1 μM |
Antiproliferative Effects
In MV4-11 leukemia cells, related derivatives induce G1 cell cycle arrest (85% at 0.4 μM) by blocking Rb phosphorylation .
Applications in Materials Science
Fluorescent Probes
The dimethylamino group enhances intramolecular charge transfer (ICT), making the compound a candidate for:
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pH Sensors: Protonation of the amino group shifts emission wavelengths .
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Metal Ion Detection: Coordination with Cu or Fe quenches fluorescence selectively .
Optoelectronic Materials
Incorporation into π-conjugated polymers improves electron mobility in organic light-emitting diodes (OLEDs) .
Future Directions and Challenges
Unmet Needs
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Toxicology Studies: In vivo safety profiles remain uncharacterized.
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Formulation Optimization: Poor aqueous solubility limits bioavailability .
Emerging Opportunities
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